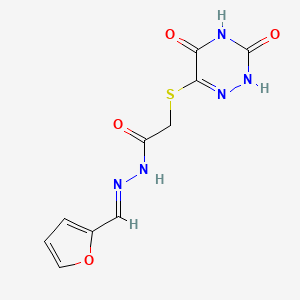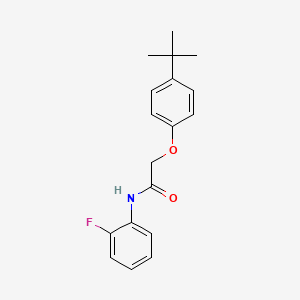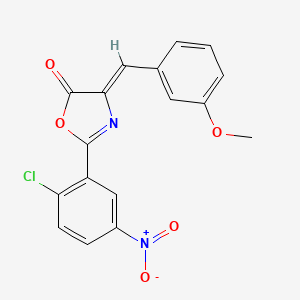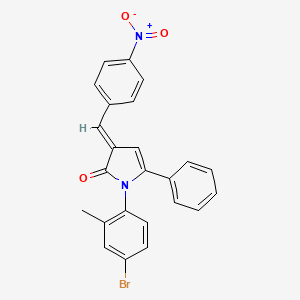![molecular formula C26H17ClN4O5 B11686354 N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686354.png)
N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Strukturmerkmale und möglichen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein eines Furanrings, einer Nitrophenylgruppe und einer Acridinon-Einheit gekennzeichnet, die zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen.
Vorbereitungsmethoden
Die Synthese von N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch die Reaktion eines geeigneten Vorläufers mit einem Furan-bildenden Reagenz unter kontrollierten Bedingungen synthetisiert werden.
Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe wird durch eine Nitrierungsreaktion eingeführt, bei der ein Phenylring mit einem Nitrierungsmittel wie Salpetersäure behandelt wird.
Synthese der Acridinon-Einheit: Die Acridinon-Einheit wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung eines geeigneten Vorläufers beinhalten.
Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Furan-Nitrophenyl-Zwischenprodukts mit dem Acridinonderivat in Gegenwart eines geeigneten Kondensationsmittels, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung der Ausbeute und Reinheit sowie die Verwendung von skalierbaren Reaktionsbedingungen und -anlagen umfassen.
Chemische Reaktionsanalyse
N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere am Furanring und an der Nitrophenylgruppe, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppe anvisieren und sie unter geeigneten Bedingungen mit Reduktionsmitteln wie Wasserstoffgas oder Metallhydriden in eine Aminogruppe umwandeln.
Substitution: Die Chlorgruppe in der Nitrophenyl-Einheit kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.
Kondensation: Die Verbindung kann an Kondensationsreaktionen mit verschiedenen Carbonylverbindungen teilnehmen, um neue Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine, Thiole).
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.
Medizin: Die Strukturmerkmale der Verbindung machen sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Entwicklung neuer antimikrobieller und Antikrebsmittel.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Farbstoffe und Pigmente.
Wirkmechanismus
Der Wirkmechanismus von N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die biologische Aktivität der Verbindung wird hauptsächlich auf ihre Fähigkeit zurückgeführt, mit Zellkomponenten wie Enzymen und Rezeptoren zu interagieren, was zur Hemmung des mikrobiellen Wachstums oder zur Induktion von Zelltod in Krebszellen führt. Die Nitrophenylgruppe und die Acridinon-Einheit spielen eine entscheidende Rolle bei diesen Interaktionen und tragen zur Gesamtwirksamkeit der Verbindung bei.
Wirkmechanismus
The mechanism of action of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It could interfere with signaling pathways or metabolic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-(4-Chlor-3-methylphenoxy)-N'-[{5'-(substituiertes Aryl)-furan-2'-yl}-methyliden]-acetohydrazide: Diese Verbindungen teilen eine ähnliche Furan- und Hydrazidstruktur, unterscheiden sich aber in den Substituenten am Phenylring.
Die Einzigartigkeit von N'-{(E)-[5-(2-Chlor-5-nitrophenyl)furan-2-yl]methyliden}-2-(9-Oxoacridin-10(9H)-yl)acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen.
Eigenschaften
Molekularformel |
C26H17ClN4O5 |
|---|---|
Molekulargewicht |
500.9 g/mol |
IUPAC-Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17ClN4O5/c27-21-11-9-16(31(34)35)13-20(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-18(22)26(33)19-6-2-4-8-23(19)30/h1-14H,15H2,(H,29,32)/b28-14+ |
InChI-Schlüssel |
SFVFCOZUFKTXRW-CCVNUDIWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


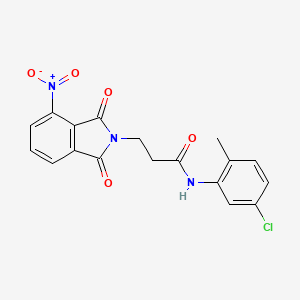
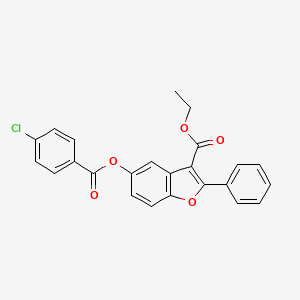

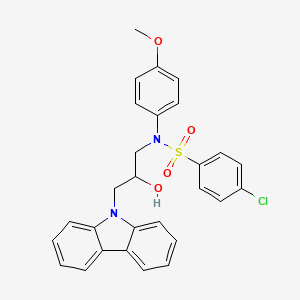
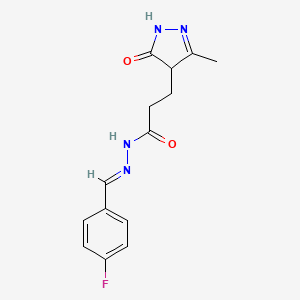
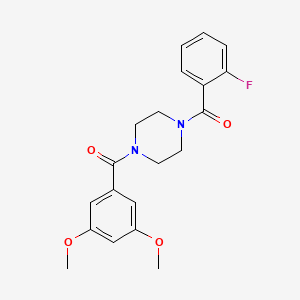
![2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
![Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate](/img/structure/B11686312.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686316.png)
